molecular formula C17H20N4O B2749279 5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-86-7

5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2749279
CAS No.: 895020-86-7
M. Wt: 296.374
InChI Key: VWIYQWPVYUZYGY-UHFFFAOYSA-N
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Description

5-Butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by a fused bicyclic core. The molecule features a butyl group at position 5 and a 2,3-dimethylphenyl substituent at position 1. These substituents confer unique steric and electronic properties, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name

5-butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-4-5-9-20-11-18-16-14(17(20)22)10-19-21(16)15-8-6-7-12(2)13(15)3/h6-8,10-11H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIYQWPVYUZYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with 2,3-dimethylbenzaldehyde in the presence of a base, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, melting points, and key functional groups of structurally related pyrazolo[3,4-d]pyrimidin-4-one derivatives:

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Source
5-Butyl-1-(2,3-dimethylphenyl)-derivative 5-butyl, 1-(2,3-dimethylphenyl) Not reported Pyrazolo-pyrimidinone, alkyl, aryl N/A
3,6-Dimethyl-1-phenyl-5-(4-nitrobenzylideneamino) 3,6-methyl, 1-phenyl, 5-(4-nitrobenzylideneamino) >300 C=O, C=N, nitro
1-(3,5-Dimethylphenyl)-derivative 1-(3,5-dimethylphenyl) Not reported Pyrazolo-pyrimidinone, aryl
5-(4-Bromobenzyl)-1-(2-methylphenyl)-derivative 5-(4-bromobenzyl), 1-(2-methylphenyl) Not reported Pyrazolo-pyrimidinone, halogenated
3-Isobutyl-1-methyl-derivative 3-isobutyl, 1-methyl Not reported Pyrazolo-pyrimidinone, alkyl

Key Observations :

  • Steric Effects : Bulky substituents like 2,3-dimethylphenyl and butyl groups (target compound) likely reduce solubility in polar solvents compared to smaller groups (e.g., methyl or phenyl) .
Anticancer Activity
  • Leishmania Activity: Unsubstituted pyrazolo-pyrimidinones (e.g., Entry 1 in ) showed activity against Leishmania donovani, while methylsulfanyl or oxolan-2-yl derivatives were inactive .

Implications for Target Compound :
The butyl and dimethylphenyl groups may enhance membrane permeability (via lipophilicity) but could reduce water solubility, affecting bioavailability. The absence of electron-withdrawing groups (e.g., nitro) might limit DNA intercalation efficacy compared to compound 10e.

Critical Analysis of Substituent Impact

  • Position 1 : Aryl groups (e.g., 2,3-dimethylphenyl) improve stability and π-π stacking interactions but may hinder target binding due to steric bulk .
  • Position 5 : Alkyl chains (butyl) increase lipophilicity, favoring passive diffusion across biological membranes but reducing solubility .

Biological Activity

5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for various pharmacological properties including anticancer and anti-inflammatory effects. This article aims to detail the biological activity of this compound based on recent research findings.

The primary mechanism of action for this compound involves its interaction with CDK2. By inhibiting CDK2 activity, the compound disrupts cell cycle progression, particularly affecting the transition from the G1 phase to the S phase. This inhibition leads to significant antitumor activity across various cancer cell lines.

Key Mechanisms:

  • Inhibition of CDK2 : The compound binds to the active site of CDK2, preventing its phosphorylation activity which is crucial for cell cycle progression.
  • Induction of Apoptosis : By blocking CDK2, the compound can trigger apoptotic pathways in cancer cells.
  • Alteration of Gene Expression : The compound influences gene expression related to cell cycle regulation and apoptosis.

Recent studies have demonstrated that this compound exhibits significant biochemical properties:

Property Value
Molecular FormulaC15H18N4O
Molecular Weight270.33 g/mol
IC50 against CDK20.057 ± 0.003 μM
Antitumor ActivityEffective against multiple cell lines

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : In vitro studies showed that the compound exhibited potent antitumor effects against various cancer cell lines including breast and prostate cancer cells. The mechanism was primarily through CDK2 inhibition which led to reduced cell proliferation and increased apoptosis.
  • Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties with good bioavailability. Studies indicated that it could effectively reach therapeutic concentrations in vivo .
  • Safety Profile : Toxicological assessments revealed that the compound has a low toxicity profile with no significant adverse effects observed in animal models at therapeutic doses. Histopathological examinations showed minimal degenerative changes in vital organs .

Case Studies

A notable case study involved the use of this compound in a xenograft model of human breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The study suggested that the compound's ability to inhibit CDK2 was a key factor in its antitumor efficacy.

Q & A

Q. What are the optimal synthetic routes for 5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?

The synthesis involves multi-step organic reactions starting from substituted phenyl and pyrazolo-pyrimidine precursors. Key steps include:

  • Condensation reactions : Combine pyrazole and pyrimidine derivatives with 2,3-dimethylphenyl and butyl substituents. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalytic optimization : Use Pd-based catalysts for cross-coupling reactions to attach the butyl group. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) improve yields .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the compound, followed by recrystallization in ethanol .

Q. How is the molecular structure of this compound validated?

Structural elucidation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring systems. For example, the butyl group shows characteristic δ 0.9–1.6 ppm (triplet for terminal CH₃) .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 337.2 for C₁₉H₂₄N₄O⁺) .
  • X-ray crystallography : SHELXL software refines crystallographic data to resolve bond angles and torsional strain in the pyrazolo-pyrimidine core .

Q. What biological targets are associated with this compound?

Pyrazolo[3,4-d]pyrimidines often target kinases and enzymes involved in cell proliferation:

  • Kinase inhibition assays : Measure IC₅₀ values against CDK2 or EGFR using ATP-competitive binding assays. Fluorescence polarization or radiometric methods quantify inhibition .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase active sites, highlighting interactions with hydrophobic residues (e.g., Phe80 in CDK2) .

Advanced Research Questions

Q. How can researchers reconcile contradictory structure-activity relationship (SAR) data across analogs?

Discrepancies in substituent effects (e.g., methyl vs. nitro groups) require:

  • SAR meta-analysis : Compare IC₅₀ values from multiple studies using multivariate regression to identify statistically significant substituent contributions .
  • Crystallographic overlays : Align X-ray structures of analogs to assess steric clashes or conformational changes in target binding pockets .
  • Free-energy perturbation (FEP) : Computational modeling quantifies substituent-induced energy changes in binding affinity .

Q. What methodologies optimize pharmacokinetic (PK) properties like solubility and metabolic stability?

  • LogP determination : Shake-flask or HPLC methods measure partition coefficients. Aim for logP <5 to balance solubility and membrane permeability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS to estimate metabolic half-life .
  • Salt formation : Co-crystallize with succinic acid or HCl to enhance aqueous solubility .

Q. How are mechanistic studies designed to elucidate apoptotic or anti-inflammatory effects?

  • Cellular assays : Treat cancer cell lines (e.g., MCF-7, HeLa) and measure apoptosis via Annexin V/PI staining or caspase-3/7 activation .
  • Western blotting : Quantify pro-apoptotic proteins (Bax, cleaved PARP) and anti-inflammatory markers (NF-κB, TNF-α) .
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How should researchers address inconsistencies in biological assay results (e.g., variable IC₅₀ values)?

  • Standardize assay conditions : Control ATP concentrations (e.g., 1 mM for kinase assays) and cell passage numbers .
  • Dose-response validation : Repeat experiments with 8–12 concentration points and use nonlinear regression (GraphPad Prism) for robust IC₅₀ calculation .
  • Orthogonal assays : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

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